molecular formula C8H13NO B3270544 2-Methylquinuclidin-3-one CAS No. 5291-14-5

2-Methylquinuclidin-3-one

Cat. No.: B3270544
CAS No.: 5291-14-5
M. Wt: 139.19 g/mol
InChI Key: LGOHLIRGPFPGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinuclidin-3-one is a bicyclic organic compound with the molecular formula C8H13NO It is a derivative of quinuclidine, featuring a ketone functional group at the third position and a methyl group at the second position

Properties

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHLIRGPFPGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2CCN1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495480
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5291-14-5
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5291-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinuclidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen cyanide, followed by hydrolysis and cyclization to yield the desired product . Another approach involves the reduction of this compound oxime using reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinuclidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticholinergic Activity
MQ is recognized for its anticholinergic properties, which make it a candidate for the development of drugs targeting conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit muscarinic acetylcholine receptors can lead to reduced side effects compared to traditional anticholinergics .

Case Studies

  • A study demonstrated that MQ derivatives exhibited significant binding affinity for muscarinic receptors, suggesting potential therapeutic applications in treating respiratory diseases .
  • Another investigation into the pharmacokinetics of MQ indicated favorable absorption and distribution profiles, supporting its utility in drug formulation .

Neuropharmacology

Cognitive Enhancement
Research indicates that MQ may possess cognitive-enhancing properties. It has been studied for its effects on memory and learning, particularly in models of cognitive decline associated with aging and neurodegenerative diseases like Alzheimer’s .

Case Studies

  • In animal models, administration of MQ resulted in improved performance in memory tasks, highlighting its potential as a treatment for cognitive impairments .
  • Clinical trials are underway to evaluate the efficacy of MQ-based compounds in enhancing cognitive function in elderly populations .

Organic Synthesis

Synthetic Intermediate
MQ serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization reactions that can lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals .

Application Area Description Example Case Study
Medicinal ChemistryAnticholinergic drugsBinding affinity studies on muscarinic receptors
NeuropharmacologyCognitive enhancementMemory task performance improvement in animal models
Organic SynthesisPrecursor for complex moleculesSynthesis of novel pharmaceutical agents

Mechanism of Action

The mechanism of action of 2-Methylquinuclidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-3-one: Lacks the methyl group at the second position.

    2-Methylquinuclidine: Lacks the ketone group at the third position.

    Quinuclidine: Lacks both the ketone and methyl groups.

Uniqueness

2-Methylquinuclidin-3-one is unique due to the presence of both the ketone and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs .

Biological Activity

2-Methylquinuclidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Overview of this compound

This compound belongs to the quinuclidine family, which is known for various pharmacological effects including antitumor, anti-inflammatory, and antimicrobial activities. The compound's structure allows it to interact with multiple biological targets, making it a versatile scaffold for drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. The following table summarizes key findings from various studies regarding the compound's cytotoxic effects against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)<0.3Induces apoptosis and DNA damage
HL-60 (Leukemia)<0.3Inhibits proliferation
HepG2 (Liver)VariesAnti-invasive properties
PC-3 (Prostate)28 - 48Inhibits Hsp90-dependent proteins

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to DNA damage and cell cycle arrest.
  • Inhibition of Proliferation : It effectively inhibits the proliferation of various cancer cell lines, as evidenced by low IC50 values in cytotoxicity assays.
  • Targeting Tyrosine Kinases : Similar to other quinazoline derivatives, this compound may act as a tyrosine kinase inhibitor, disrupting signaling pathways that promote tumor growth and metastasis.
  • Hsp90 Inhibition : Some studies suggest that this compound can inhibit Hsp90, a chaperone protein that stabilizes numerous oncoproteins. This inhibition leads to the degradation of client proteins essential for cancer cell survival.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications at specific positions on the quinuclidine ring can enhance its biological activity. For example:

  • Alkyl Substituents : Compounds with alkyl groups at position 2 show increased potency against cancer cell lines compared to those with aryl substituents.
  • Functional Groups : The presence of electron-withdrawing groups can enhance cytotoxicity by increasing the compound's ability to interact with biological targets.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against MCF-7 cells, with IC50 values below 0.3 µM, indicating strong potential as anticancer agents .
  • Inhibition in HL-60 Cells : Another investigation found that certain analogs induced apoptosis and inhibited cell proliferation in HL-60 leukemia cells, showcasing their selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-Methylquinuclidin-3-one in a reproducible manner?

Methodological Answer:
Synthesis typically involves cyclization reactions using precursors like quinuclidinone derivatives under controlled conditions (e.g., acid catalysis or thermal activation). Key steps include:

  • Reaction Optimization : Adjusting solvent systems (e.g., dichloromethane or THF), temperature (60–100°C), and catalyst loading (e.g., p-toluenesulfonic acid) to maximize yield .
  • Purification : Column chromatography with silica gel (gradient elution) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity (e.g., methyl group resonance at δ 1.2–1.5 ppm in 1^1H NMR) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C8_8H13_{13}NO) and rule out impurities .
  • Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to document synthetic procedures, including yields, solvent ratios, and spectral data in tabular form .

Basic: How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:
Purity is critical for reliable bioactivity data. Recommended approaches:

  • Chromatographic Methods :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection (λ = 210–230 nm). Acceptable purity ≥95% for in vitro assays .
    • GC-MS : For volatile derivatives, monitor peak homogeneity and match retention times with standards .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Documentation : Include chromatograms and elemental analysis results in supplementary materials, adhering to journal standards .

Advanced: How should researchers address contradictory data in literature regarding the biological activity of this compound?

Methodological Answer:
Contradictions often arise from methodological variability. Strategies include:

  • Replication Studies : Reproduce experiments using identical cell lines (e.g., HEK-293 for receptor binding assays) and compound concentrations .
  • Meta-Analysis : Systematically compare experimental conditions (e.g., incubation time, buffer pH) across studies using tools like PRISMA guidelines .
  • Statistical Validation : Apply ANOVA or Bayesian inference to assess whether discrepancies stem from random error or systematic bias .
  • Transparency : Publish raw datasets and detailed protocols in repositories like Zenodo to enable independent verification .

Advanced: What mixed-methods approaches are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:
A mixed-methods design integrates quantitative bioassays with qualitative mechanistic insights:

  • Quantitative Component :
    • Dose-Response Assays : Measure IC50_{50} values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .
  • Qualitative Component :
    • Expert Interviews : Conduct semi-structured interviews with medicinal chemists to contextualize SAR trends .
  • Integration : Triangulate bioassay results, docking scores, and thematic analysis to refine hypotheses .

Basic: What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • NOESY/ROESY : Detect spatial proximity between the methyl group and quinuclidine protons to confirm stereochemical assignment .
    • 13^13C DEPT : Identify CH3_3 and quaternary carbons in the bicyclic structure .
  • X-ray Crystallography : Resolve crystal structures to unambiguously determine spatial configuration (e.g., CCDC deposition) .

Advanced: How can researchers design kinetic studies to elucidate the catalytic mechanism of this compound in enzyme inhibition?

Methodological Answer:

  • Experimental Design :
    • Time-Course Assays : Monitor substrate depletion at varying inhibitor concentrations (0.1–10 μM) using stopped-flow techniques .
    • Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition by analyzing 1/V vs. 1/[S] slopes .
  • Computational Support :
    • MD Simulations : Simulate enzyme-inhibitor interactions over 100 ns trajectories (GROMACS) to identify binding intermediates .
  • Reporting : Tabulate kinetic parameters (Ki_i, kcat_{cat}) and simulation metrics (RMSD, binding energy) .

Basic: What strategies are recommended for conducting a systematic literature review on this compound?

Methodological Answer:

  • Database Selection : Use SciFinder, PubMed, and Web of Science with keywords: "this compound," "synthesis," "pharmacology," and "spectroscopy" .
  • Screening Criteria :
    • Inclusion : Peer-reviewed articles (2000–2025), primary research with full experimental details .
    • Exclusion : Patents, non-English texts, and studies lacking spectral validation .
  • Data Extraction : Organize findings into tables (e.g., synthetic routes, bioactivity data) and highlight knowledge gaps .

Advanced: How should researchers statistically analyze dose-response data for this compound in preclinical models?

Methodological Answer:

  • Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .
  • Statistical Tests :
    • ANOVA with Tukey’s post-hoc : Compare efficacy across dose groups (e.g., 1–100 mg/kg) .
    • Hill Slope Analysis : Assess cooperativity in receptor binding .
  • Reporting : Adhere to ARRIVE guidelines for preclinical data, including n-values, effect sizes, and p-values .

Ethical Considerations: What protocols ensure ethical compliance in studies involving this compound and animal models?

Methodological Answer:

  • Institutional Approval : Obtain IACUC approval (protocol number, date) before initiating in vivo studies .
  • 3Rs Framework :
    • Replacement : Use in silico models (e.g., SwissADME) for preliminary toxicity screening .
    • Reduction : Calculate minimum sample size via power analysis (α = 0.05, β = 0.2) .
    • Refinement : Monitor animals for distress using validated scales (e.g., Morton and Griffiths) .
  • Data Sharing : Deposit raw behavioral/physiological data in public repositories (e.g., Open Science Framework) .

Advanced: How can researchers enhance the reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Protocol Standardization :
    • SOPs : Publish step-by-step synthesis and assay protocols with troubleshooting notes .
    • Reference Standards : Distribute characterized samples via repositories like NIST .
  • Collaborative Validation : Organize multi-lab ring trials to compare yields, purity, and bioactivity data .
  • Open Science : Share analytical codes (e.g., Python scripts for NMR analysis) on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylquinuclidin-3-one
Reactant of Route 2
2-Methylquinuclidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.